molecular formula C15H21ClN2O2 B11801477 tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11801477
M. Wt: 296.79 g/mol
InChI Key: ZIBXHXJLDLPGPQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a chlorinated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloro-5-methylpyridin-3-amine with tert-butyl 2-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as triethylamine and dichloromethane, respectively. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .

Medicine: In medicine, this compound is explored for its potential use in drug discovery and development. It is investigated for its efficacy and safety in preclinical studies .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is employed in the formulation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a chlorinated pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-10-8-11(9-17-13(10)16)12-6-5-7-18(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3

InChI Key

ZIBXHXJLDLPGPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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